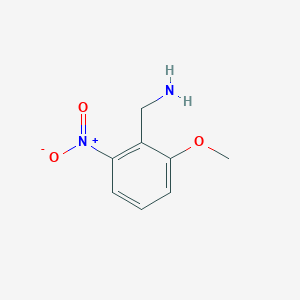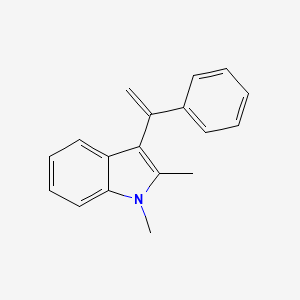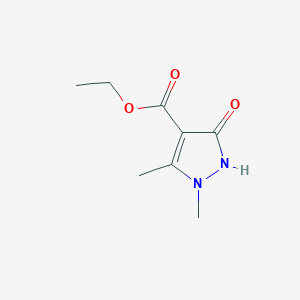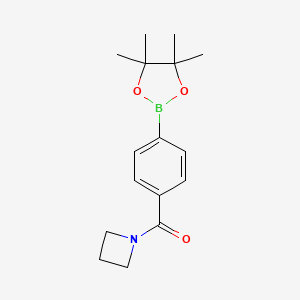
1-Fluoro-3-(1-fluoroethyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-3-(1-fluoroethyl)cyclohexane is an organic compound with the molecular formula C8H14F2 It is a fluorinated derivative of cyclohexane, characterized by the presence of two fluorine atoms attached to the cyclohexane ring
Preparation Methods
The synthesis of 1-Fluoro-3-(1-fluoroethyl)cyclohexane typically involves the fluorination of cyclohexane derivatives. One common method is the reaction of cyclohexane with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination .
Industrial production methods may involve the use of continuous flow reactors to achieve higher yields and better control over reaction parameters. These methods are designed to optimize the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
1-Fluoro-3-(1-fluoroethyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium iodide (NaI) in acetone or potassium fluoride (KF) in dimethyl sulfoxide (DMSO).
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of partially or fully hydrogenated products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Fluoro-3-(1-fluoroethyl)cyclohexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique fluorine substitution pattern makes it valuable for studying the effects of fluorine on chemical reactivity and stability.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules. These analogs can help in understanding the role of fluorine in biological systems and in the design of new pharmaceuticals.
Medicine: Fluorinated compounds, including this compound, are explored for their potential use in drug development. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-Fluoro-3-(1-fluoroethyl)cyclohexane involves its interaction with molecular targets through its fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon and other elements, influencing the compound’s reactivity and interactions. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
1-Fluoro-3-(1-fluoroethyl)cyclohexane can be compared with other fluorinated cyclohexane derivatives, such as:
Fluorocyclohexane: A simpler fluorinated cyclohexane with only one fluorine atom. It has different reactivity and physical properties compared to this compound.
1-Fluoro-1-silacyclohexane: A compound where a silicon atom replaces one of the carbon atoms in the cyclohexane ring.
The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
2556-95-8 |
|---|---|
Molecular Formula |
C8H14F2 |
Molecular Weight |
148.19 g/mol |
IUPAC Name |
1-fluoro-3-(1-fluoroethyl)cyclohexane |
InChI |
InChI=1S/C8H14F2/c1-6(9)7-3-2-4-8(10)5-7/h6-8H,2-5H2,1H3 |
InChI Key |
BOMHCKRCWWDLDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCC(C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


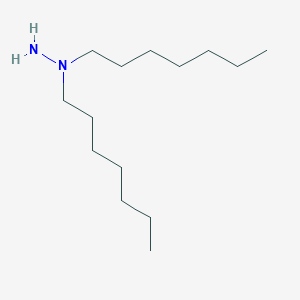

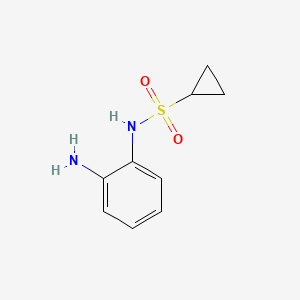
![2-[[4-[(2,4-Diaminopyrido[3,2-d]pyrimidin-6-yl)methoxy]benzoyl]amino]pentanedioic acid](/img/structure/B13986601.png)



